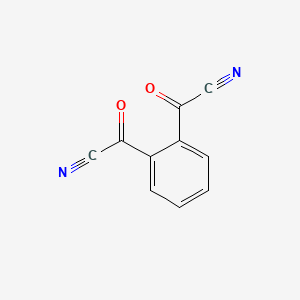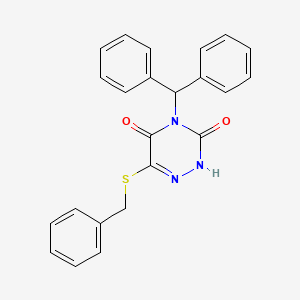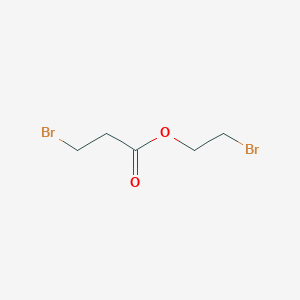
Benzene-1,2-dicarbonyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2-dicarbonyl cyanide is a chemical compound characterized by the presence of two carbonyl groups and a cyanide group attached to a benzene ring. This compound is part of the broader class of 1,2-dicarbonyl compounds, which are known for their reactivity and versatility in organic synthesis. The presence of both carbonyl and cyanide groups makes this compound a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-dicarbonyl cyanide typically involves the reaction of benzene derivatives with suitable carbonyl and cyanide sources. One common method is the reaction of benzene-1,2-dicarboxylic acid with cyanogen bromide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of benzene derivatives followed by cyanation. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. Additionally, continuous flow reactors are often employed to ensure precise control over reaction conditions and to facilitate large-scale production.
化学反応の分析
Types of Reactions: Benzene-1,2-dicarbonyl cyanide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the cyanide group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
科学的研究の応用
Benzene-1,2-dicarbonyl cyanide has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzene-1,2-dicarbonyl cyanide exerts its effects involves the interaction of its carbonyl and cyanide groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition reactions, while the cyanide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Benzene-1,2-dicarboxylic acid: Similar in structure but lacks the cyanide group.
Benzene-1,2-dicarbonyl chloride: Contains carbonyl chloride groups instead of cyanide.
Benzene-1,2-dicarbonyl bromide: Contains carbonyl bromide groups instead of cyanide.
Uniqueness: Benzene-1,2-dicarbonyl cyanide is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking the cyanide group.
特性
CAS番号 |
15707-28-5 |
|---|---|
分子式 |
C10H4N2O2 |
分子量 |
184.15 g/mol |
IUPAC名 |
benzene-1,2-dicarbonyl cyanide |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H |
InChIキー |
IWKLZLOHCXIBNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C#N)C(=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)


![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


